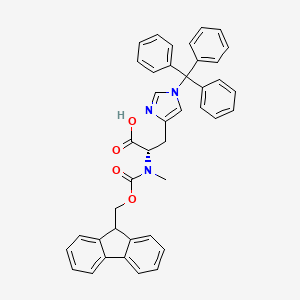

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a biochemical used for proteomics research . It is an unusual amino acid used in peptide synthesis . The molecular formula of this compound is C41H35N3O4, and it has a molecular weight of 633.73 .

Molecular Structure Analysis

The molecule contains a total of 83 atoms. There are 35 Hydrogen atoms, 41 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . The structure also contains 89 bonds, including 54 non-H bonds, 37 multiple bonds, 11 rotatable bonds, 2 double bonds, and 35 aromatic bonds .Scientific Research Applications

- Peptide Synthesis The Fmoc group protects the amino terminus during synthesis, allowing stepwise elongation of the peptide chain. After assembly, the Fmoc group is removed to reveal the free amino group for further reactions.

- Drug Development Its unique properties may influence drug stability, bioavailability, and receptor binding. By modifying the side chain or incorporating it into peptidomimetics, scientists aim to develop novel therapeutics.

- Researchers use it as a handle for introducing specific modifications (e.g., fluorophores, affinity tags) into proteins. The trityl group provides stability during chemical reactions and can be selectively removed .

- Fmoc-nalpha-methyl-n-im-trityl-l-histidine-containing peptides contribute to self-supporting hydrogels. These gels can encapsulate drugs, promote wound healing, and serve as scaffolds for cell growth .

- Researchers attach other molecules (e.g., fluorescent probes, nanoparticles) to the trityl group, enabling targeted imaging, diagnostics, or therapeutic delivery .

- Catalysis and Enzyme Mimicry By designing ligands that mimic enzyme active sites, researchers investigate their potential in asymmetric catalysis and other chemical transformations.

Protein Engineering

Hydrogel Formation

Bioconjugation Strategies

properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-LHEWISCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)